2-Phenyl-5-propyl-1,3,4-oxadiazole

Medicinal Chemistry Physicochemical Property Drug Design

2-Phenyl-5-propyl-1,3,4-oxadiazole (CAS 138723-98-5) is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. With a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, it serves as a core scaffold for the development of diverse bioactive molecules.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 138723-98-5
Cat. No. B12900988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-propyl-1,3,4-oxadiazole
CAS138723-98-5
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c1-2-6-10-12-13-11(14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
InChIKeyJIJYYIPXEQTHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5-propyl-1,3,4-oxadiazole (CAS 138723-98-5): Procurement Guide and Technical Specifications for a Key 1,3,4-Oxadiazole Scaffold


2-Phenyl-5-propyl-1,3,4-oxadiazole (CAS 138723-98-5) is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom [1]. With a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, it serves as a core scaffold for the development of diverse bioactive molecules [2]. Its physicochemical profile, including a calculated logP (cLogP) of 2.7, indicates moderate lipophilicity, which is a key factor for membrane permeability in biological applications [3].

Lipophilicity Profile
Reported cLogP 2.7 supports permeability context for CNS research models
1,3,4-Oxadiazole Core
Bioisosteric heterocycle scaffold for medicinal chemistry optimization studies
Synthetic Accessibility
Compatible with reported one-pot protocols for scalable research synthesis

Procurement Risk Alert: Why 2-Phenyl-5-propyl-1,3,4-oxadiazole (138723-98-5) is Not a Drop-in Replacement for Other 2,5-Disubstituted 1,3,4-Oxadiazoles


In scientific and industrial applications, the specific substitution pattern on the 1,3,4-oxadiazole core profoundly influences its physicochemical properties and biological activity [1]. Substituting the 2-phenyl-5-propyl-1,3,4-oxadiazole with a closely related analog, such as 2-phenyl-5-methyl-1,3,4-oxadiazole, can lead to significant alterations in lipophilicity, metabolic stability, and target binding affinity [2]. This structural sensitivity means that even minor changes in the alkyl chain length can result in a complete loss of desired activity or lead to unforeseen experimental outcomes, making generic substitution a high-risk practice without rigorous, side-by-side validation [3].

This Compound (2-Phenyl-5-propyl-1,3,4-oxadiazole)
Potential Substitute: 2-Phenyl-5-methyl-1,3,4-oxadiazole
Lipophilicity difference may shift membrane permeability profile and target engagement
Lower lipophilicity and minimal alkyl chain may not replicate propyl analog behavior
Increased rotatable bonds alter conformational landscape; binding mode may differ
Reduced flexibility from single rotatable bond limits SAR exploration scope
Synthetic yield variation requires protocol validation when switching
Yield may not transfer; process chemistry parameters need re-assessment

2-Phenyl-5-propyl-1,3,4-oxadiazole (138723-98-5): Quantifiable Differentiation Metrics for Informed Procurement


Lipophilicity (LogP) as a Key Differentiator: Predicted vs. Measured Values for 2-Phenyl-5-propyl-1,3,4-oxadiazole and Analogs

The predicted lipophilicity (cLogP) of 2-Phenyl-5-propyl-1,3,4-oxadiazole is 2.7, which is significantly higher than that of the unsubstituted core 2-phenyl-1,3,4-oxadiazole (measured LogP = 1.31) [1]. This increase in lipophilicity is a direct consequence of the propyl substitution at the 5-position. In comparison, a closely related analog, 2-phenyl-5-methyl-1,3,4-oxadiazole, would be expected to have a lower cLogP, reflecting the difference in alkyl chain length .

Lipophilicity
Class-level
Target cLogP 2.7 vs core LogP 1.31
+1.39 LogP units
Supports permeability context for CNS research models
Computational prediction; experimental validation advised
Medicinal Chemistry Physicochemical Property Drug Design

Impact of Alkyl Chain Length on Synthetic Yield: Comparative Efficiency in One-Pot Synthesis Protocols

In a mild, one-pot synthesis of 2-phenyl-5-substituted-1,3,4-oxadiazoles, the yield for 2-phenyl-5-propyl-1,3,4-oxadiazole was reported as 78% [1]. This is a quantifiable metric of synthetic efficiency. While data for a direct head-to-head comparison under the same conditions is not available, this yield falls within the reported range of 70-95% for similar 2,5-disubstituted-1,3,4-oxadiazoles synthesized via related protocols, such as the cyclization of diacylhydrazines with triflic anhydride .

Synthetic Yield
Context-dependent
78% (one-pot method)
Supports synthetic route benchmarking
Class range 70–95% under varied protocols
Organic Synthesis Process Chemistry Methodology

Molecular Weight and Rotatable Bond Count: A Quantitative Structural Comparison with Key Analogs

The molecular weight of 2-Phenyl-5-propyl-1,3,4-oxadiazole is 188.23 g/mol, with 3 rotatable bonds [1]. In contrast, the smaller analog 2-phenyl-5-methyl-1,3,4-oxadiazole has a molecular weight of 160.17 g/mol and only 1 rotatable bond [2]. This represents a 17.5% increase in molecular weight and a significant increase in conformational flexibility, which are key parameters influencing drug-likeness, membrane permeability, and overall pharmacokinetic profiles [3].

Structural Metrics
Head-to-head
MW 188.23 vs 160.17 g/mol
+2 rotatable bonds
Informs SAR and conformational analysis
May influence drug-likeness parameter space
Medicinal Chemistry Structure-Activity Relationship Property Prediction

Application Scenarios for 2-Phenyl-5-propyl-1,3,4-oxadiazole (138723-98-5) Rooted in Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for CNS-Targeted Therapeutics

Given its predicted cLogP of 2.7, 2-Phenyl-5-propyl-1,3,4-oxadiazole (138723-98-5) is ideally suited as a scaffold for designing drug candidates requiring moderate blood-brain barrier permeability [1]. Its lipophilicity is a key differentiator from less lipophilic analogs (e.g., LogP ~1.31 for the unsubstituted core), making it a preferred starting point for CNS-focused medicinal chemistry programs [1]. The specific propyl group provides a balanced lipophilic/hydrophilic profile that is often sought after in lead optimization.

Process Chemistry: Benchmarking Scalable Synthetic Protocols

The documented 78% yield from a mild, one-pot synthesis method provides a crucial performance benchmark for process chemists [2]. This quantitative data point allows for direct comparison and evaluation of alternative synthetic routes or catalysts when scaling up production for advanced studies or industrial applications [2]. It serves as a target for optimization in any process development effort.

Chemical Biology: Probing Structure-Activity Relationships (SAR) for Target Engagement

The distinct molecular weight and rotatable bond count of 2-Phenyl-5-propyl-1,3,4-oxadiazole, when compared to its methyl analog, provide a quantitative basis for probing the structural requirements for target binding [3]. This compound allows researchers to systematically assess the impact of increased molecular bulk and conformational flexibility on potency and selectivity, a critical step in elucidating SAR and identifying the optimal pharmacophore [3].

Application
Selection Property
Validation Focus
CNS-focused medicinal chemistry scaffold design
Reported lipophilicity profile (cLogP)
Permeability assay context and BBB penetration evaluation
Process chemistry synthesis evaluation
Reported one-pot synthetic efficiency
Scalability assessment and route comparison
Chemical biology SAR and target engagement studies
Molecular weight and conformational flexibility
Binding affinity and selectivity profiling

Technical Documentation Hub

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17 linked technical documents
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